

# Przewalskinic acid A extraction and purification from Salvia przewalskii

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Compound of Interest		
Compound Name:	Przewalskinic acid A	
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## Application Notes and Protocols for Przewalskinic acid A

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Przewalskinic acid A is a phenolic acid initially identified in Salvia przewalskii Maxim., a perennial herb used in traditional medicine.[1] This compound has garnered interest for its potent antioxidant properties and potential therapeutic applications in protecting against ischemia-reperfusion-induced damage in the brain and heart.[1] However, the natural abundance of Przewalskinic acid A in Salvia przewalskii is notably low. An efficient alternative for its production is the enzymatic conversion of Salvianolic acid B, a more abundant precursor found in various Salvia species. This document provides detailed protocols for the extraction of a total phenolic acid fraction from Salvia przewalskii and the subsequent enzymatic synthesis and purification of Przewalskinic acid A.

# Extraction of Total Phenolic Acids from Salvia przewalskii

This protocol outlines the extraction of a total phenolic acid (TPA) fraction from the roots and rhizomes of Salvia przewalskii. This extract can be used for further purification of various phenolic acids, including the precursor for **Przewalskinic acid A** synthesis, Salvianolic acid B.



Experimental Protocol: Total Phenolic Acid Extraction

- Plant Material Preparation:
  - Air-dry the fresh roots and rhizomes of Salvia przewalskii at room temperature (25  $\pm$  2°C) for approximately three days.
  - Mechanically grind the dried plant material into a fine powder.
- Solvent Extraction:
  - Macerate and percolate the dried powder with 50% ethanol solution. A ratio of 1 kg of powder to 10 L of solvent is recommended.
  - Allow the percolation to proceed for 48 hours at room temperature.
- Concentration:
  - Collect the ethanol extract and evaporate the solvent under reduced pressure at a temperature of 60°C to yield a dried ethanol-soluble extract.[2]
- Initial Purification using Macroporous Resin Chromatography:
  - Dissolve the dried extract in water.
  - Load the aqueous solution onto a column packed with macroporous adsorptive resin (e.g., AB-8).
  - Wash the column with water to remove unbound impurities.
  - Elute the phenolic acid fraction with 50% ethanol.
  - Concentrate the 50% ethanol eluate to yield the Total Phenolic Acid (TPA) extract.[3]

Data Presentation: Extraction Yield



Starting Material	Solvent	Extraction Method	Final Product	Yield (from 10 kg dried powder)
Dried roots and rhizomes of S. przewalskii	50% Ethanol	Percolation	Dried Ethanol- Soluble Extract	1.2 kg
Dried Ethanol- Soluble Extract	Water, 50% Ethanol	Macroporous Resin Chromatography	Total Phenolic Acid (TPA) Extract	500 g (from 1 kg of crude extract)

## Enzymatic Synthesis of Przewalskinic acid A from Salvianolic acid B

Due to the low natural abundance of **Przewalskinic acid A**, a more efficient method for its production is through the enzymatic hydrolysis of Salvianolic acid B. This can be achieved using a crude enzyme preparation from Aspergillus oryzae.

Experimental Protocol: Enzymatic Synthesis and Purification

- Preparation of Crude Enzyme:
  - Culture Aspergillus oryzae (e.g., D30s strain) in a suitable medium to induce the production of hydrolytic enzymes.
  - Harvest the fungal mycelia and disrupt the cells to release the intracellular enzymes.
  - Prepare a crude enzyme extract through filtration and centrifugation.
- Enzymatic Reaction:
  - Dissolve Salvianolic acid B (previously isolated from the TPA extract of a high-yielding Salvia species like S. miltiorrhiza) in a suitable buffer.
  - Add the crude enzyme extract to the Salvianolic acid B solution.



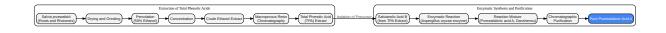
- Incubate the reaction mixture under optimal conditions of temperature and pH for the enzymatic conversion.
- Purification of Przewalskinic acid A:
  - After the reaction is complete, terminate the enzymatic activity.
  - The resulting mixture will primarily contain **Przewalskinic acid A** and Danshensu.
  - Separate Przewalskinic acid A from the reaction mixture using chromatographic techniques such as silica gel, Sephadex LH-20, or RP-18 column chromatography.[3]
    Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Data Presentation: Enzymatic Synthesis Yield and Purity

Starting Material	Product	Yield	Purity
75 g Salvianolic acid B	31.3 g Przewalskinic acid A	>86%	91.0%
13.1 g Danshensu	33%	95%	

### **Visualization of Workflows and Pathways**

Experimental Workflow: Extraction and Synthesis of Przewalskinic acid A

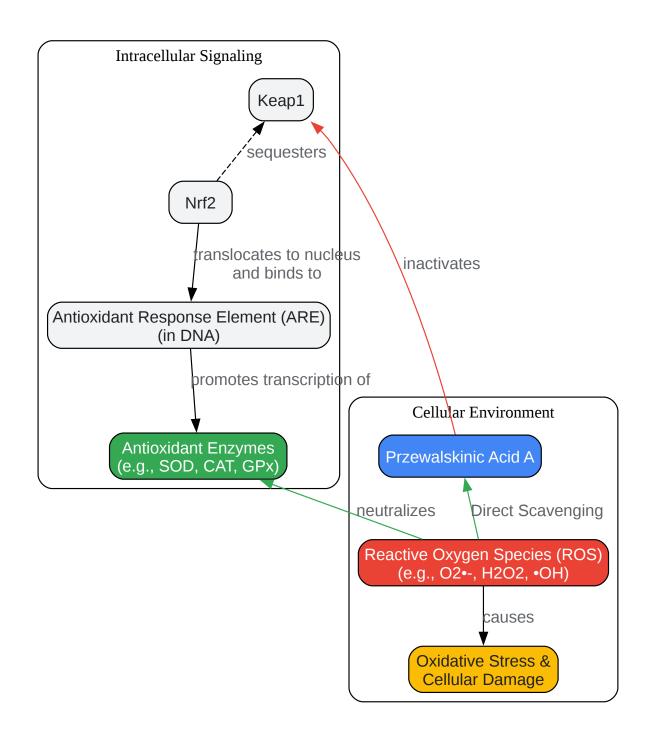


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Caption: Workflow for the extraction of total phenolic acids and subsequent enzymatic synthesis of **Przewalskinic acid A**.



Signaling Pathway: Antioxidant Mechanism of Phenolic Acids



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Caption: Antioxidant signaling pathway of phenolic acids like **Przewalskinic acid A**.

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